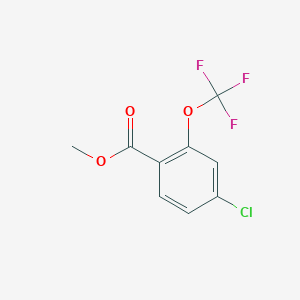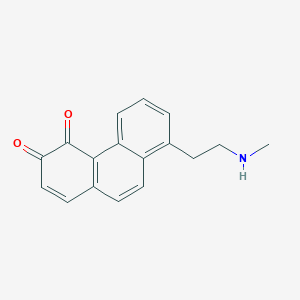
Apomorphine Phenanthrene Dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apomorphine Phenanthrene Dione is a derivative of apomorphine, a well-known compound with significant pharmacological properties. Apomorphine itself is recognized for its role as a non-selective dopamine agonist, primarily used in the treatment of Parkinson’s disease. This compound, with its unique structural modifications, offers a range of chemical and biological properties that make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Apomorphine Phenanthrene Dione typically involves the oxidative cyclization of apomorphine. One common method includes the use of chromic anhydride in an acidic medium to facilitate the oxidation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of raw materials, precise control of reaction conditions, and efficient isolation of the final product. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at positions on the phenanthrene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of dihydrophenanthrene derivatives.
Substitution: Formation of bromophenanthrene or nitrophenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Apomorphine Phenanthrene Dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable phenanthrene structure.
Wirkmechanismus
The mechanism of action of Apomorphine Phenanthrene Dione involves its interaction with dopamine receptors in the brain. As a dopamine agonist, it binds to D2, D3, and D5 receptors, stimulating dopaminergic pathways and modulating motor control. This mechanism is particularly relevant in the treatment of Parkinson’s disease, where dopamine deficiency is a key pathological feature.
Vergleich Mit ähnlichen Verbindungen
Morphine: A well-known opioid with a similar phenanthrene structure but different pharmacological properties.
Codeine: Another opioid with structural similarities but distinct therapeutic uses.
Phenanthrenequinone: A related compound with applications in organic synthesis and industrial chemistry.
Uniqueness: Apomorphine Phenanthrene Dione stands out due to its dual role as both a chemical reagent and a pharmacological agent. Its ability to interact with dopamine receptors while also participating in diverse chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
8-[2-(methylamino)ethyl]phenanthrene-3,4-dione |
InChI |
InChI=1S/C17H15NO2/c1-18-10-9-11-3-2-4-14-13(11)7-5-12-6-8-15(19)17(20)16(12)14/h2-8,18H,9-10H2,1H3 |
InChI-Schlüssel |
XARFTOZXPPODOO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


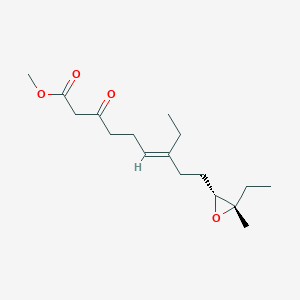
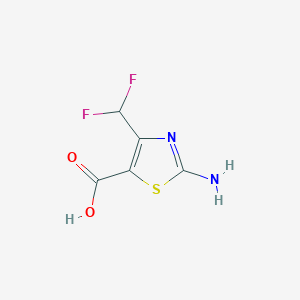
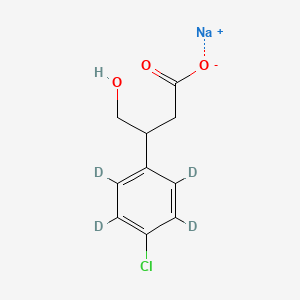
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
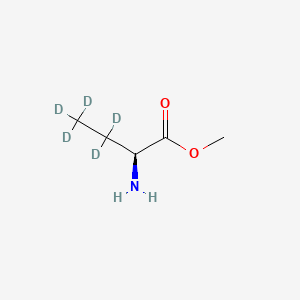
![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
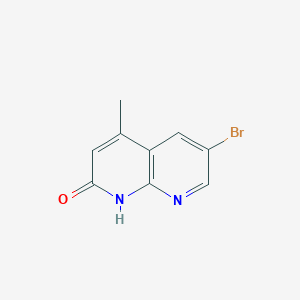
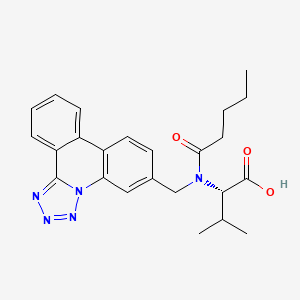
![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)
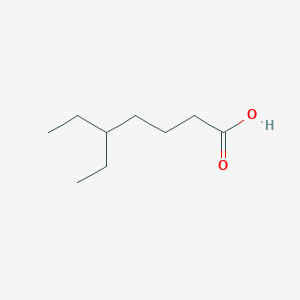


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
